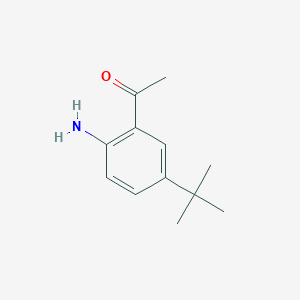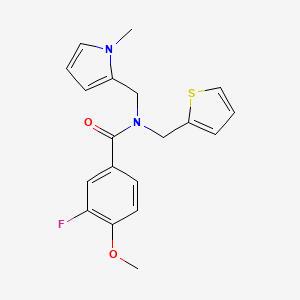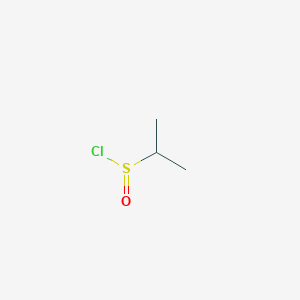
Propane-2-sulfinyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-2-sulfinyl Chloride, also known as 2-Propanesulfonyl chloride or Isopropylsulfonyl chloride, is a chemical compound with the molecular formula C3H7ClO2S . It has an average mass of 142.605 Da and a mono-isotopic mass of 141.985519 Da .
Molecular Structure Analysis
Propane-2-sulfinyl Chloride has a total of 12 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond . Its molecular structure is characterized by freely rotating bonds, which contribute to its physical and chemical properties .Chemical Reactions Analysis
While specific chemical reactions involving Propane-2-sulfinyl Chloride are not detailed in the sources, it’s known that sulfonyl chlorides are generally reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
Propane-2-sulfinyl Chloride has a density of 1.3±0.1 g/cm3, a boiling point of 181.4±0.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . It has a molar refractivity of 29.6±0.4 cm3, and its polar surface area is 43 Å2 . The compound has a flash point of 86.1±0.0 °C .Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Synthesis
Propane-2-sulfinyl chloride, as a sulfinyl derivative, has been explored in the field of organic synthesis. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, supported on silica gel, was introduced as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions at room temperature (Ghorbani‐Choghamarani & Akbaripanah, 2012). This showcases the compound's utility in facilitating chemical reactions in a more environmentally friendly manner.
Synthesis of Nucleophilic Sulfoalkylation Reagents
In the pursuit of enhancing the hydrophilicity of polymers and proteins, electrophilic sulfoalkylation reagents, like 1,3-propanesultone, are commonly used. Propane-2-sulfinyl chloride, as a variant, has been involved in the synthesis of nucleophilic sulfoalkylation reagents. These reagents were prepared from the corresponding chloroalkylsulfonyl chlorides, demonstrating the compound's role in producing functional chemical reagents (Adamczyk, Chen & Mattingly, 2001).
Investigation in Polymer Science
Propane-2-sulfinyl chloride derivatives have found applications in polymer science as well. For example, Sulfobetaine 3-[N,N-dimethyl-N-(2-methacryloxylethyl)ammonio]-propane sulfonate was used to copolymerize with acrylamide to prepare salt-sensitive copolymers. These copolymers exhibited unique behavior in response to different salts, indicating their potential application in various fields such as water treatment and drug delivery systems (Ye, Song & Zheng, 2016).
Enantioselective Synthesis
Propane-2-sulfinyl chloride has also been used in the enantioselective synthesis of sulfinate esters. A novel synthetic route was developed to obtain enantiomerically enriched tert-butanesulfinate esters through catalytic enantioselective sulfinyl transfer. This process, involving the dynamic resolution of tert-butanesulfinyl chloride, represents a significant advancement in the field of asymmetric synthesis (Evans, Fierman, Miller & Ellman, 2004).
Amidification of Carboxylic Acids
An efficient method for the direct amidification of carboxylic acids via sulfinylamides preformed in situ by the reaction of pure amines with prop-2-ene-1-sulfinyl chloride was developed. This method is compatible with a wide range of acids and amines, highlighting the compound's versatility in organic synthesis (Bai, Zambroń & Vogel, 2014).
Wirkmechanismus
Safety and Hazards
Propane-2-sulfinyl Chloride is a combustible liquid that causes severe skin burns and eye damage . It may be corrosive to metals and may cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
propane-2-sulfinyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClOS/c1-3(2)6(4)5/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQATUBOUVJHZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-2-sulfinyl Chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

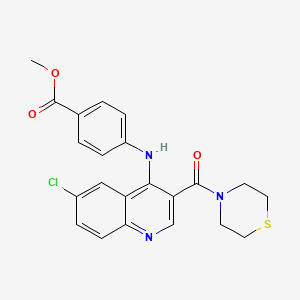
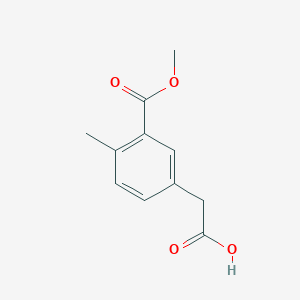
![[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2509528.png)
![3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509530.png)
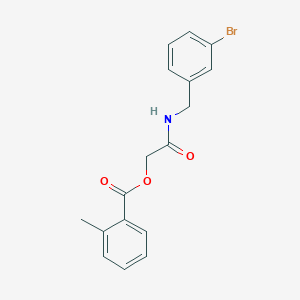
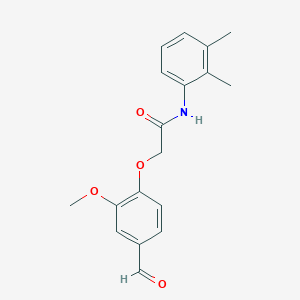
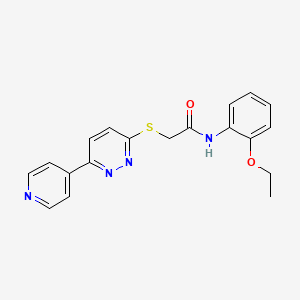
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide](/img/structure/B2509537.png)
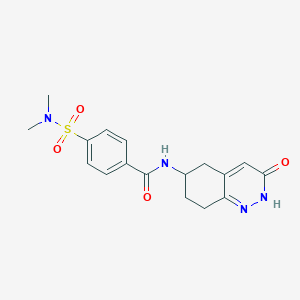
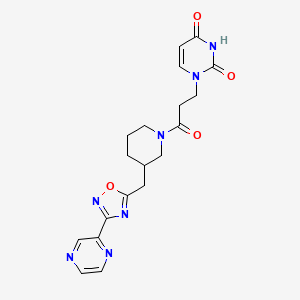
![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2509543.png)
